molecular formula C20H22N2O2 B5410149 1-[2-(2-methoxyethoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole

1-[2-(2-methoxyethoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole

Cat. No.: B5410149
M. Wt: 322.4 g/mol
InChI Key: IROSNQOXEUSVTN-VAWYXSNFSA-N
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Description

The compound “1-[2-(2-methoxyethoxy)ethyl]-2-(2-phenylvinyl)-1H-benzimidazole” is a complex organic molecule. It contains a benzimidazole group, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains methoxyethoxy and phenylvinyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzimidazole group would provide a rigid, planar structure, while the methoxyethoxy and phenylvinyl groups could potentially introduce some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzimidazole group is known to participate in various chemical reactions, including those involving nucleophilic substitution and electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a drug, future research might focus on optimizing its properties, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .

Properties

IUPAC Name

1-[2-(2-methoxyethoxy)ethyl]-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-23-15-16-24-14-13-22-19-10-6-5-9-18(19)21-20(22)12-11-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROSNQOXEUSVTN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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